1-(4-chlorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide
Description
Historical Context of Pyrazolo[3,4-d]Pyrimidine Development
Pyrazolo[3,4-d]pyrimidines trace their origins to mid-20th-century investigations into fused heterocyclic systems. Early synthetic efforts focused on cyclization reactions between aminopyrazoles and carbonyl-containing precursors, yielding scaffolds with unexpected biological activity. By the 1980s, researchers recognized their structural similarity to purine bases, positioning them as ATP-competitive inhibitors for kinase targets. The evolution of pyrazolo[3,4-d]pyrimidines accelerated with the discovery of zaleplon and indiplon, nonbenzodiazepine sedatives targeting GABA~A~ receptors. These breakthroughs underscored the scaffold’s versatility, prompting exploration into oncology applications. Modern derivatives, including the subject compound, integrate halogenated aryl groups and carboxamide side chains to enhance target affinity and metabolic stability.
Position Within Heterocyclic Medicinal Chemistry
The compound occupies a niche within heterocyclic medicinal chemistry due to its fused pyrazole-pyrimidine core and strategic substituents. Pyrazolo[3,4-d]pyrimidines belong to the broader class of bicyclic heteroaromatics, which are prized for their planar rigidity and capacity for π-π stacking interactions with hydrophobic enzyme pockets. Key structural features include:
This combination of features enables precise modulation of pharmacokinetic and pharmacodynamic properties, aligning with modern drug discovery paradigms.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2/c1-16-4-10-19(11-5-16)30-21-20(14-27-30)22(31)29(15-26-21)28-23(32)24(12-2-3-13-24)17-6-8-18(25)9-7-17/h4-11,14-15H,2-3,12-13H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUFTQZQLJGNFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide is a novel pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step processes that integrate various chemical reactions to construct the pyrazolo-pyrimidine framework. The structural formula can be represented as follows:
Key structural features include:
- A pyrazolo[3,4-d]pyrimidin core.
- A cyclopentanecarboxamide moiety.
- Substituents such as 4-chlorophenyl and p-tolyl groups.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that pyrazolo-pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A recent study demonstrated that related compounds displayed IC₅₀ values in the low micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's mechanism may involve the inhibition of key signaling pathways associated with tumor growth.
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 1 | MCF-7 | 0.09 |
| 2 | A549 | 0.03 |
| 3 | Colo-205 | 0.01 |
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. In vitro assays indicate that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- PPARγ Agonism : Similar compounds have been reported to activate PPARγ, a receptor involved in glucose and lipid metabolism, which could contribute to its therapeutic effects in metabolic disorders .
Study on Anticancer Efficacy
A notable study explored the anticancer efficacy of a series of pyrazolo-pyrimidine derivatives, including our compound of interest. The results indicated that these derivatives not only inhibited cell growth but also induced apoptosis via caspase activation pathways.
Anti-diabetic Potential
Another investigation assessed the anti-diabetic potential of related compounds, demonstrating significant inhibition of α-glucosidase and α-amylase activities, which are crucial for carbohydrate metabolism. This suggests a dual role in managing both cancer and metabolic disorders.
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Observations :
- The 4-chlorophenyl group is recurrent in analogs (e.g., ), suggesting its role in enhancing π-π stacking or hydrophobic interactions.
- The p-tolyl group in the target compound may reduce metabolic oxidation compared to electron-deficient groups (e.g., trifluoromethoxy in ).
- Bulky substituents (e.g., chromenyl in ) increase molecular weight and may reduce solubility, whereas the cyclopentanecarboxamide in the target compound balances rigidity and bioavailability.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The target compound’s cyclopentanecarboxamide linker may lower melting points compared to sulfonamide or tosyl derivatives (e.g., ).
- Higher molecular weight correlates with reduced solubility, as seen in chromenyl derivatives .
Research Findings and Challenges
- Synthetic Complexity : Regioisomerism (e.g., ) and steric hindrance (e.g., ) remain hurdles in pyrazolo[3,4-d]pyrimidine synthesis.
- Structure-Activity Relationships (SAR) : Chlorophenyl and p-tolyl groups optimize lipophilicity and target engagement, but bulky substituents (e.g., chromenyl in ) may compromise pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
